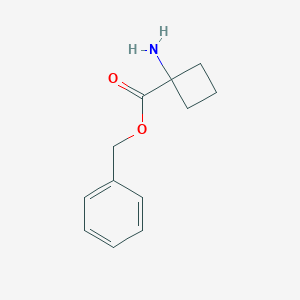

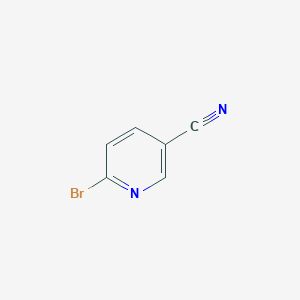

Benzyl 1-aminocyclobutane-1-carboxylate

Vue d'ensemble

Description

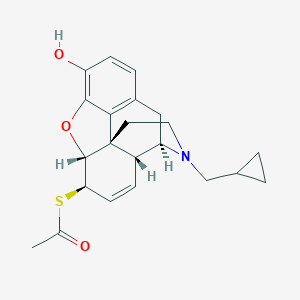

Benzyl 1-aminocyclobutane-1-carboxylate is a compound that is related to cyclobutane derivatives. These derivatives are of interest due to their presence in various biologically active molecules and their potential use in pharmaceuticals. The studies provided focus on the generation and reactions of cyclobutane-related species and their subsequent transformation into compounds with amino and carboxylic acid functionalities, which are key functional groups in benzyl 1-aminocyclobutane-1-carboxylate.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. In the first study, cyclobuta(1,2-d)benzyne, a highly reactive intermediate, is generated from 4,5-bromoiodobenzocyclobutene using magnesium or butyllithium . This intermediate can undergo various reactions, including trapping with furan to form a Diels-Alder adduct or dimerization in the absence of trapping agents to form 2,3:6,7-dicyclobutabiphenylene . The second study describes a stereoselective synthesis of a serine derivative starting from 2-benzyloxycyclobutanone . This process involves an asymmetric Strecker synthesis to produce a nitrile, which is then hydrolyzed and hydrogenolyzed to yield an optically active amino acid .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which induces strain and influences reactivity. The absolute configuration of the synthesized amino acid in the second study is confirmed by X-ray analysis . This technique is crucial for determining the stereochemistry of the compound, which is essential for understanding its potential interactions in biological systems.

Chemical Reactions Analysis

Cyclobutane derivatives can participate in a variety of chemical reactions. The generation of cyclobuta(1,2-d)benzyne and its subsequent reactions demonstrate the reactivity of strained ring systems . The ability to trap this intermediate with furan or allow it to dimerize showcases the versatility of cyclobutane derivatives in synthetic chemistry. The asymmetric Strecker synthesis mentioned in the second study is a key reaction for introducing amino functionalities into the cyclobutane ring .

Physical and Chemical Properties Analysis

While the provided studies do not directly discuss the physical and chemical properties of benzyl 1-aminocyclobutane-1-carboxylate, they do provide insight into the properties of related compounds. The strained nature of the cyclobutane ring affects the physical properties such as melting points and boiling points, as well as chemical properties like reactivity and stability. The optically active amino acid derivative synthesized in the second study would have specific optical properties due to its chirality .

Applications De Recherche Scientifique

- Scientific Field : Plant Physiology

- Summary of the Application : ACC plays a crucial role in plant growth and development. It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

- Methods of Application or Experimental Procedures : Exogenous application of ACC has been used as a proxy for ethylene in numerous studies. It is readily converted by nearly all plant tissues to ethylene .

- Results or Outcomes : ACC regulates plant development and is involved in cell wall signaling, guard mother cell division, and pathogen virulence .

Safety And Hazards

Propriétés

IUPAC Name |

benzyl 1-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNGVWGYZMKMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622597 | |

| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-aminocyclobutane-1-carboxylate | |

CAS RN |

125483-56-9 | |

| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

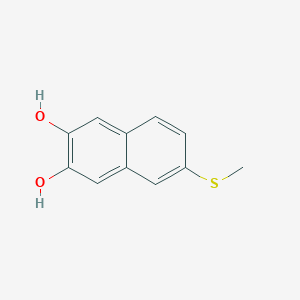

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)